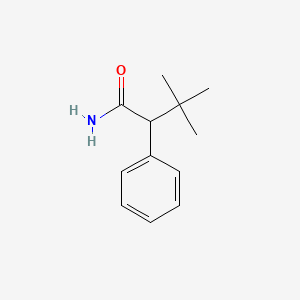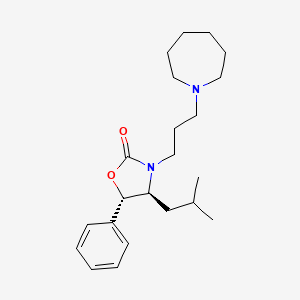
Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-tri
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) is a chemical compound that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring with a hydroxyl group attached to it. The presence of a 2-chlorophenyl group and a 1H-1,2,4-triazol-1-yl group makes this compound unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) typically involves the following steps:
Formation of the Cyclohexanol Core: This can be achieved through the hydrogenation of phenol or the reduction of cyclohexanone.
Introduction of the 2-Chlorophenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2-chlorobenzene.
Attachment of the 1H-1,2,4-Triazol-1-yl Group: This can be done through a nucleophilic substitution reaction using 1H-1,2,4-triazole.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents used in these reactions are chosen to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Cyclohexanone.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated cyclohexanols, other substituted cyclohexanols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: May have biological activity and be used in biochemical studies.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: The parent compound with a hydroxyl group attached to a cyclohexane ring.
2-Chlorophenylcyclohexanol: Similar structure but without the 1H-1,2,4-triazol-1-yl group.
1H-1,2,4-Triazol-1-ylcyclohexanol: Similar structure but without the 2-chlorophenyl group.
Uniqueness
Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) is unique due to the combination of the 2-chlorophenyl and 1H-1,2,4-triazol-1-yl groups, which may confer distinct chemical and biological properties.
Propriétés
| 100199-35-7 | |
Formule moléculaire |
C14H16ClN3O |
Poids moléculaire |
277.75 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-2-(1,2,4-triazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16ClN3O/c15-12-6-2-1-5-11(12)14(19)8-4-3-7-13(14)18-10-16-9-17-18/h1-2,5-6,9-10,13,19H,3-4,7-8H2 |
Clé InChI |
UMJUMYGXQXPTPY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N2C=NC=N2)(C3=CC=CC=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)



